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Compound of Interest

Compound Name: Formaldehyde, dimer

CAS No.: 287-50-3

Cat. No.: B13752080

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Trioxane, a stable, cyclic trimer of formaldehyde, serves as a convenient anhydrous source of

formaldehyde for various chemical syntheses.[1][2] Its depolymerization, typically catalyzed by

acids, allows for the controlled release of formaldehyde, which is advantageous in reactions

where the reactivity of aqueous formaldehyde or paraformaldehyde is not ideal.[1] This

document provides detailed protocols for the acid-catalyzed depolymerization of trioxane in

various solvent systems, along with quantitative data to guide experimental design. The

depolymerization of trioxane is a first-order reaction, meaning the reaction rate is directly

proportional to the concentration of trioxane.[1]

Chemical Reaction Pathway
The acid-catalyzed depolymerization of trioxane proceeds via protonation of an oxygen atom in

the trioxane ring, followed by ring-opening to form a carbocation intermediate. This

intermediate then fragments to release three molecules of formaldehyde.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b13752080#bc-rfq
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/trioxane-formaldehyde.pdf
https://en.wikipedia.org/wiki/1,3,5-Trioxane
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/trioxane-formaldehyde.pdf
https://chemistry.mdma.ch/hiveboard/rhodium/pdf/trioxane-formaldehyde.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13752080?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Intermediate

Trioxane (C₃H₆O₃) Protonated Trioxane Intermediate+ H⁺

H⁺ (Acid Catalyst)

3 x Formaldehyde (CH₂O)Ring Opening & Fragmentation

H⁺ (Regenerated Catalyst)

Click to download full resolution via product page

Caption: Acid-catalyzed depolymerization of trioxane to formaldehyde.

Experimental Protocols
Protocol 1: Depolymerization in Aqueous Solution
This protocol describes the depolymerization of trioxane in an aqueous medium using a strong

protic acid like sulfuric acid.

Materials:

1,3,5-Trioxane

Sulfuric acid (H₂SO₄), concentrated

Deionized water

Constant temperature bath

Reaction flask (e.g., round-bottom flask) with a stopper

Pipettes and glassware for sampling
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Titration setup for formaldehyde determination (optional, for kinetic studies)

Procedure:

Prepare an acidified trioxane solution by dissolving a known concentration of trioxane in

deionized water in the reaction flask.

Place the flask in a constant temperature bath set to the desired reaction temperature (e.g.,

20°C, 40°C).

Carefully add the desired concentration of sulfuric acid to the solution to initiate the

depolymerization.

Allow the reaction to proceed. The rate of depolymerization can be monitored by taking

samples at regular intervals and titrating for free formaldehyde using a suitable method like

the iodometric method.[1]

For preparative purposes, the reaction can be run for a sufficient time to achieve the desired

conversion, and the resulting formaldehyde solution can be used directly in subsequent

reactions.

Protocol 2: Depolymerization in Glacial Acetic Acid
This protocol outlines the depolymerization of trioxane in glacial acetic acid, where the reaction

is significantly faster than in water.[1]

Materials:

1,3,5-Trioxane

Sulfuric acid (H₂SO₄), concentrated

Glacial acetic acid

Reaction flask with a condenser

Heating mantle or oil bath
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Magnetic stirrer and stir bar

Procedure:

Dissolve a known amount of trioxane in glacial acetic acid in the reaction flask equipped with

a magnetic stir bar.

Place the flask in a heating mantle or oil bath and attach a condenser.

Heat the solution to the desired reaction temperature (e.g., 95°C).

Carefully add the catalytic amount of concentrated sulfuric acid to the heated solution.

Stir the reaction mixture at the set temperature. Note that at higher sulfuric acid

concentrations, some formaldehyde may be converted to polyoxymethylene acetates.[1]

The progress of the reaction can be monitored by analyzing aliquots for the disappearance

of trioxane or the appearance of formaldehyde.

Upon completion, the reaction mixture containing formaldehyde in acetic acid can be used

for subsequent synthetic steps.

Protocol 3: Depolymerization in a Non-Aqueous, Non-
Polar Solvent (Toluene)
This protocol is suitable for applications requiring an anhydrous source of formaldehyde in a

non-polar organic solvent. Lewis acids are often effective catalysts in such systems.

Materials:

1,3,5-Trioxane

Toluene

Lewis acid catalyst (e.g., ferric chloride (FeCl₃) or zinc chloride (ZnCl₂))

Reaction flask with a condenser and inert gas inlet
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Heating mantle or oil bath

Magnetic stirrer and stir bar

Procedure:

To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add trioxane and

toluene.

Add the Lewis acid catalyst to the mixture. Ferric chloride has been shown to be more

effective than zinc chloride or aluminum chloride in toluene.[1]

Heat the mixture to the desired reaction temperature while stirring.

The depolymerization will generate formaldehyde in the toluene solution. The reaction can

be driven to completion by heating.

The resulting solution of formaldehyde in toluene can be used for reactions where water is

undesirable.

Experimental Workflow
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Caption: General workflow for acid-catalyzed trioxane depolymerization.

Quantitative Data
The rate of acid-catalyzed depolymerization of trioxane is highly dependent on the solvent, acid

concentration, and temperature. The following tables summarize quantitative data from the

literature.[1]
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Table 1: Time for Depolymerization of Trioxane in Aqueous Sulfuric Acid Solutions[1]

Temperatur
e (°C)

Normality
of H₂SO₄

Time for
10%
Depolymeri
zation

Time for
50%
Depolymeri
zation

Time for
75%
Depolymeri
zation

Time for
90%
Depolymeri
zation

20 16 4.4 min 29 min 58 min 96 min

20 20 20 sec 2.2 min 4.4 min 7.3 min

40 8 42 sec 4.8 min 9.6 min 16 min

40 10 18 sec 2.0 min 4.0 min 6.7 min

Table 2: First-Order Rate Constants (k) for Trioxane Depolymerization in Glacial Acetic Acid at

95°C[1]

Catalyst
Catalyst
Concentration
(moles/liter)

k (min⁻¹)
Time for 50%
Depolymerization
(min)

H₂SO₄ 2 x 10⁻³ 0.693 1.0

H₂SO₄ 3 x 10⁻³ 1.98 0.35

ZnCl₂ 0.15 0.028 25

Table 3: Time for 50% Depolymerization of Trioxane in Non-Aqueous Solvents with Various

Catalysts[1]
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Solvent Catalyst
Time for 50%
Depolymerization

Toluene H₂SO₄ (2 x 10⁻³ M) 1 min

Toluene ZnCl₂ > 4 hr

Toluene FeCl₃ 14 min

Trichloroethylene H₂SO₄ (2 x 10⁻³ M) 8 min

Trichloroethylene ZnCl₂ > 4 hr

Trichloroethylene FeCl₃ 28 min

Conclusion
The acid-catalyzed depolymerization of trioxane is a versatile method for generating

formaldehyde in a controlled manner. The choice of solvent and acid catalyst significantly

influences the reaction rate, allowing for fine-tuning of the experimental conditions to suit the

requirements of subsequent synthetic transformations. The provided protocols and quantitative

data serve as a valuable resource for researchers and professionals in the field of chemical

synthesis and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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